ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
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Overview
Description
This compound is a benzoate derivative. Benzoate compounds are known for their wide range of applications in various fields, including as local anesthetics .
Synthesis Analysis
The synthesis of similar benzoate compounds involves a process of alkylation, esterification, and further alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Benzoate compounds can undergo various chemical reactions. For instance, esters can be converted to primary alcohols using LiAlH4 . They can also undergo trans-esterification reactions to form different esters .Scientific Research Applications
Benzoic Acid Derivatives and Their Applications
Research into benzoic acid derivatives has yielded compounds with potential applications across various fields, including pharmaceuticals, materials science, and chemistry. For instance, studies on benzoic acid derivatives have identified new compounds with potential hypolipidemic activity, offering insights into their structure-activity relationships and potential therapeutic uses (Baggaley et al., 1977).
Protective Groups in Synthesis
The use of certain benzoate esters as protective groups for alcohols and their role in the synthesis of complex molecules, such as phosphatidylinositol analogues, demonstrates the versatility of these compounds in synthetic chemistry. Such protective groups are crucial for stepwise synthesis in pharmaceutical and organic chemistry, enabling specific reactions to occur without affecting sensitive parts of the molecule (Watanabe & Nakamura, 1997).
Catalytic Applications
Encapsulation of molybdenum(VI) complexes within zeolite matrices for the oxidation of primary alcohols and hydrocarbons illustrates the application of benzoate derivatives in catalysis. Such systems offer enhanced stability, reusability, and efficiency in catalytic processes, highlighting the potential of benzoate derivatives in green chemistry and sustainable industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Photopolymerization and Material Science
In the realm of materials science, certain benzoate esters of ethyl α-hydroxymethylacrylate have been synthesized and shown to exhibit rapid photopolymerization. This property is significant for the development of new materials, including coatings and thin films, where rapid curing and solidification are advantageous (Avci et al., 1996).
Synthesis of Heterocycles
The versatility of benzoate derivatives extends to the synthesis of diverse heterocyclic compounds, which are crucial in drug development and other areas of chemical research. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been used as an intermediate for generating a wide array of trifluoromethyl heterocycles, underscoring the utility of benzoate derivatives in creating complex molecules with potential biological activity (Honey et al., 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned, benzoate compounds are known to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-3-32-21-15-11-18(12-16-21)25(28)24-17-27(22-7-5-6-8-23(22)34(24,30)31)20-13-9-19(10-14-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZFLJRVVOFYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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